molecular formula C14H11F2NO B183766 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide CAS No. 697229-73-5

3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide

Cat. No.: B183766
CAS No.: 697229-73-5
M. Wt: 247.24 g/mol
InChI Key: OOCQIFMOKOOBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide, also known as FFMB, is a chemical compound that has gained significant attention in the field of scientific research. FFMB is a fluorinated benzamide derivative that has shown promising results in various biological applications.

Scientific Research Applications

3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has been extensively studied for its potential in various biological applications. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
This compound has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound has neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. This compound has also been shown to improve motor function and reduce the loss of dopaminergic neurons in animal models of Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide is not fully understood. However, studies have shown that this compound exerts its biological effects by binding to specific targets in cells. This compound has been shown to bind to tubulin, a protein involved in cell division, and disrupt its function. This disruption leads to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to bind to beta-amyloid, a protein involved in the formation of amyloid-beta plaques in Alzheimer's disease, and prevent its aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest. This compound has also been shown to inhibit the growth of cancer cells by disrupting microtubule assembly. In animal models of neurodegenerative diseases, this compound has been shown to improve motor function and reduce the loss of dopaminergic neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide is its potent biological activity against cancer cells and neurodegenerative diseases. This compound has also been shown to have a high selectivity for its targets, which reduces the risk of off-target effects. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. This compound is also a relatively new compound, and more research is needed to fully understand its biological effects and potential applications.

Future Directions

There are several future directions for research on 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide. One area of research is the optimization of the synthesis method to improve yield and purity. Another area of research is the development of more water-soluble derivatives of this compound to improve its usability in experiments. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of biology and medicine.

Synthesis Methods

The synthesis of 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide involves the reaction of 3-fluoro-2-methylaniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of this compound. This synthesis method is straightforward and has been optimized for high yield and purity.

Properties

697229-73-5

Molecular Formula

C14H11F2NO

Molecular Weight

247.24 g/mol

IUPAC Name

3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide

InChI

InChI=1S/C14H11F2NO/c1-9-12(16)6-3-7-13(9)17-14(18)10-4-2-5-11(15)8-10/h2-8H,1H3,(H,17,18)

InChI Key

OOCQIFMOKOOBIR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1F)NC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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